Ferrocene, (chloromercurio)-
Description
Structure
2D Structure
Properties
IUPAC Name |
chloromercury;cyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+2;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSRWPOMKRDOIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Hg].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFeHg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-75-2 | |
| Record name | Chloromercuriferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Chloromercurio Ferrocene
Primary Synthetic Pathways
The most common and direct method for the synthesis of (chloromercurio)ferrocene (B13791843) involves the reaction of ferrocene (B1249389) with a mercury(II) salt. youtube.com This approach is based on the principle of electrophilic substitution on the aromatic cyclopentadienyl (B1206354) rings of ferrocene. youtube.com
Direct Mercuration Procedures of Ferrocene
The direct mercuration of ferrocene is typically carried out by treating ferrocene with mercury(II) acetate (B1210297) in a suitable solvent mixture. youtube.com The resulting acetoxymercuri)ferrocene is then converted to (chloromercurio)ferrocene by treatment with a chloride salt, such as sodium chloride. youtube.com
A specific procedure involves dissolving ferrocene in benzene (B151609), followed by the addition of a solution of mercuric acetate in a mixture of absolute methanol (B129727) and dioxane. youtube.com The reaction mixture is stirred at room temperature for an extended period, during which time a mixture of (acetoxymercuri)ferrocene and 1,1'-bis(acetoxymercuri)ferrocene precipitates. youtube.com This intermediate mixture is then treated with an aqueous solution of sodium chloride to yield a mixture of (chloromercurio)ferrocene and 1,1'-bis(chloromercurio)ferrocene. youtube.com
Fe(C₅H₅)₂ + Hg(OAc)₂ → [Fe(C₅H₄HgOAc)(C₅H₅)] + HOAc [Fe(C₅H₄HgOAc)(C₅H₅)] + NaCl → Fe(C₅H₄HgCl)(C₅H₅) + NaOAc
Influence of Reaction Conditions on Yield and Selectivity
The stoichiometry of the reactants plays a crucial role in determining the product distribution between the mono- and di-substituted ferrocene derivatives. When ferrocene and mercuric acetate are reacted in a 1:1 molar ratio, a mixture of (chloromercurio)ferrocene and 1,1'-bis(chloromercurio)ferrocene is obtained. youtube.com
To favor the formation of the mono-substituted product, an excess of ferrocene can be used. Conversely, using an excess of the mercurating agent would be expected to favor the formation of the di-substituted product. The reaction time and temperature also influence the outcome of the reaction, with longer reaction times generally leading to higher degrees of substitution.
The following table summarizes the effect of reactant ratios on the product distribution as reported in a key study:
| Molar Ratio (Ferrocene:Hg(OAc)₂) | Product Distribution | Yield of (Chloromercurio)ferrocene | Yield of 1,1'-Bis(chloromercurio)ferrocene |
| 1:1 | Mixture | 35% | 30% |
Data sourced from Rausch, M. D., Vogel, M., & Rosenberg, H. (1957). The Mercuration of Ferrocene. The Journal of Organic Chemistry, 22(8), 900–903. youtube.com
Precursor Reactants and Reagents
The primary precursor for the synthesis of (chloromercurio)ferrocene is ferrocene itself. The key mercurating agent is a mercury(II) salt, with mercury(II) acetate being the most commonly employed. youtube.com Other mercury(II) carboxylates, such as mercury(II) butyrate, have also been used, particularly in the synthesis of permercurated ferrocene derivatives. nih.govfu-berlin.de
The conversion of the intermediate acetoxymercuri derivative to the final chloro- compound requires a source of chloride ions, for which sodium chloride is a common and effective choice. youtube.com
The solvents used in the reaction are typically a mixture of an organic solvent capable of dissolving ferrocene, such as benzene, and a solvent system that can dissolve the mercury salt, like a methanol-dioxane mixture. youtube.com
Alternative Synthetic Routes to Ferrocenylmercurials
While direct mercuration is the most prevalent method, alternative pathways to ferrocenylmercurials exist, primarily through transmetalation reactions. One such route involves the lithiation of ferrocene, followed by reaction with a mercury(II) halide.
Ferrocene can be monolithiated using organolithium reagents like tert-butyllithium. wikipedia.org The resulting lithioferrocene is a versatile nucleophile that can react with various electrophiles, including mercury(II) chloride, to potentially form (chloromercurio)ferrocene. This method offers the advantage of regioselectivity, as the position of lithiation can be directed by certain functional groups on the ferrocene ring. However, detailed procedures and yields for the specific synthesis of (chloromercurio)ferrocene via this route are not extensively documented in the readily available literature.
Isolation and Purification Techniques
The isolation of (chloromercurio)ferrocene from the reaction mixture typically involves filtration to collect the crude product, which is a mixture of the mono- and di-substituted compounds. youtube.com
Purification of (chloromercurio)ferrocene can be achieved through fractional crystallization. A reported method involves the use of a Soxhlet extractor with benzene as the solvent. youtube.com The less soluble 1,1'-bis(chloromercurio)ferrocene remains largely undissolved, while the more soluble (chloromercurio)ferrocene is extracted into the benzene. youtube.com Upon cooling the benzene extract, (chloromercurio)ferrocene crystallizes as yellow-orange needles. youtube.com
Column chromatography is another powerful technique for separating ferrocene derivatives. echemi.comthermofisher.com Given the difference in polarity between (chloromercurio)ferrocene and the di-substituted product, as well as any unreacted ferrocene, chromatographic separation on a solid support like silica (B1680970) gel or alumina (B75360) is a viable purification strategy. Elution with a solvent system of appropriate polarity would allow for the separation of the components, with the less polar compounds eluting first.
Chemical Reactivity and Transformations of Chloromercurio Ferrocene
Electrophilic Reactions of the Ferrocenyl Moiety
The ferrocene (B1249389) unit is well-known for its aromatic character and high reactivity towards electrophiles, undergoing electrophilic substitution reactions much more readily than benzene (B151609). vernier.comtruman.edumagritek.com The presence of the (chloromercurio) group, -HgCl, on one of the cyclopentadienyl (B1206354) rings influences the course of subsequent electrophilic substitutions. Organomercury groups are generally considered to be deactivating and meta-directing in classical aromatic systems due to the electronegativity of mercury. However, in the highly reactive ferrocene system, the precise electronic effect and directing influence are less commonly documented.
The primary electrophilic reaction involving ferrocene is mercuration itself, which proceeds via an electrophilic substitution pathway. truman.edu Further electrophilic substitutions, such as the Friedel-Crafts acylation, are fundamental reactions for ferrocene. vernier.comtruman.edumagritek.comaiinmr.comthermofisher.comutahtech.edu While specific studies on the acylation of (chloromercurio)ferrocene (B13791843) are scarce, the reaction on unsubstituted ferrocene is highly efficient. The introduction of an acyl group is a deactivating substituent, which makes the introduction of a second acyl group onto the same ring difficult; subsequent acylations typically occur on the unsubstituted ring. thermofisher.comutahtech.edu It can be inferred that the -HgCl group would also influence the position of an incoming electrophile, likely directing it to the unsubstituted ring.
Table 1: Representative Electrophilic Acylation of the Ferrocene Core (Note: This table is based on the general reactivity of ferrocene, as specific examples starting with (chloromercurio)ferrocene are not widely reported.)
| Electrophile (Acylating Agent) | Catalyst | Product | Reference |
| Acetic Anhydride | Phosphoric Acid | Acetylferrocene | truman.edumagritek.com |
| Acetyl Chloride | Aluminum Chloride | Acetylferrocene | utahtech.edu |
Nucleophilic Reactions at the Mercury Center
The mercury atom in (chloromercurio)ferrocene is electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of organomercuric halides. The chloride ligand can be readily displaced by other nucleophiles, leading to the formation of different ferrocenylmercury(II) salts. This exchange allows for the modification of the properties and subsequent reactivity of the organomercury compound. For instance, reaction with iodide salts would yield the corresponding iodo-mercurio derivative.
Table 2: Plausible Nucleophilic Substitution Reactions at the Mercury Center (Note: These reactions are based on the established chemistry of organomercuric halides.)
| Nucleophile | Expected Product |
| Potassium Iodide (KI) | (Iodomercurio)ferrocene |
| Sodium Azide (NaN₃) | (Azidomercurio)ferrocene |
| Sodium Cyanide (NaCN) | (Cyanomercurio)ferrocene |
| Thiophenolate (PhS⁻) | (Phenylthiomercurio)ferrocene |
Transmetalation Reactions Involving the C-Hg Bond
The carbon-mercury bond in (chloromercurio)ferrocene is a key functional group for derivatization, primarily through transmetalation reactions. In these processes, the mercury moiety is replaced by a different metal, creating a new organometallic reagent that can be used in a wide array of subsequent reactions. This strategy is a cornerstone of modern synthetic chemistry, providing access to compounds that are difficult to prepare directly.
Organolithium reagents can be generated via lithium-mercury exchange. The resulting lithioferrocene is a powerful nucleophile for the synthesis of many other derivatives. Similarly, transmetalation with magnesium can produce ferrocenyl Grignard reagents. Another significant application is the synthesis of ferrocenylboronic acids and their esters through palladium-catalyzed reactions with diboron (B99234) reagents, which are invaluable partners in Suzuki-Miyaura cross-coupling reactions.
Table 3: Key Transmetalation Reactions of (Chloromercurio)ferrocene (Note: These transformations are based on well-established transmetalation protocols for arylmercurials.)
| Reagent | Resulting Ferrocenyl Species | Typical Use |
| Butyllithium (BuLi) | Lithioferrocene | Nucleophilic substitution, synthesis of other organometallics |
| Magnesium (Mg) | Ferrocenylmagnesium chloride (Grignard reagent) | Nucleophilic addition to carbonyls |
| Bis(pinacolato)diboron (B₂pin₂) / Pd catalyst | Ferrocenylboronic acid pinacol (B44631) ester | Suzuki-Miyaura cross-coupling |
| Tin(II) Chloride (SnCl₂) | Diferrocenyltin dichloride (via disproportionation) | Stille coupling precursors |
Redox Chemistry of the Ferrocene and Mercury Centers
The ferrocene moiety is renowned for its stable and reversible one-electron redox couple, Fe(II) ⇌ Fe(III) + e⁻. The standard potential of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple is a common reference in electrochemistry. anu.edu.au The redox potential is sensitive to the nature of substituents on the cyclopentadienyl rings. Electron-withdrawing groups make the iron center more difficult to oxidize, thus shifting the oxidation potential to more positive values. researchgate.net Conversely, electron-donating groups shift the potential to more negative values.
The chloromercurio (-HgCl) group is electron-withdrawing. Therefore, the oxidation potential of (chloromercurio)ferrocene is expected to be anodically shifted (more positive) compared to unsubstituted ferrocene. While specific electrochemical data for (chloromercurio)ferrocene is not widely reported, the trend is well-established. researchgate.net The mercury center is typically redox-inactive in the potential window where the ferrocene oxidation occurs.
Table 4: Effect of Substituents on the Redox Potential of Ferrocene
| Compound | Substituent Effect | Expected E½ vs Fc/Fc⁺ (V) | Reference |
| Ferrocene | Reference | 0.00 | anu.edu.au |
| Acetylferrocene | Electron-withdrawing | +0.28 | researchgate.net |
| (Chloromercurio)ferrocene | Electron-withdrawing | > 0 (Positive Shift) | Inferred from researchgate.net |
Derivatization Strategies via the Chloromercurio Group
The (chloromercurio) group is an excellent synthetic handle for introducing a wide variety of other functional groups onto the ferrocene scaffold. This versatility makes (chloromercurio)ferrocene a valuable starting material.
Halogenation can be achieved by reacting with elemental halogens. For example, treatment with bromine or iodine leads to the formation of bromoferrocene (B1143443) and iodoferrocene, respectively. These haloferrocenes are themselves important intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.
The carbon-mercury bond can participate directly in palladium-catalyzed reactions. For instance, the Heck reaction allows for the coupling of (chloromercurio)ferrocene with alkenes to form vinylferrocene derivatives. rsc.org Similarly, the Sonogashira coupling enables the formation of a C-C bond with terminal alkynes. wikipedia.orgmdpi.comnih.govorganic-chemistry.org Palladium-catalyzed carbonylation is another powerful tool to introduce a carbonyl group, leading to the synthesis of ferrocenecarboxylic acid derivatives or ferrocenyl ketones.
Table 5: Derivatization Reactions Starting from (Chloromercurio)ferrocene (Note: These are representative synthetic transformations based on the known reactivity of organomercurials.)
| Reaction Type | Reagents | Product Type |
| Halogenation | Bromine (Br₂) | Bromoferrocene |
| Halogenation | Iodine (I₂) | Iodoferrocene |
| Heck Coupling | Alkene (e.g., Styrene), Pd catalyst, Base | Vinylferrocene derivative |
| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Alkynylferrocene derivative |
| Carbonylation | Carbon Monoxide (CO), Pd catalyst, Nucleophile (e.g., H₂O, ROH) | Ferrocenecarboxylic acid or ester |
| Acylation | Acyl Halide, Pd catalyst | Ferrocenyl Ketone |
Utility in Organic and Organometallic Synthesis
Precursor for Diverse Ferrocenyl Derivatives
The (chloromercurio)ferrocene (B13791843) molecule is a pivotal precursor for a multitude of ferrocenyl compounds. The HgCl group can be easily displaced, paving the way for the synthesis of other organomercurials, the formation of new carbon-carbon bonds, and the introduction of a variety of functional groups.
Synthesis of Other Ferrocenyl Organomercurials
(Chloromercurio)ferrocene is a convenient starting material for the synthesis of other ferrocenyl organomercurials. A key example is the preparation of diferrocenylmercury. This symmetrical organomercurial can be synthesized through a symmetrization reaction of (chloromercurio)ferrocene.
| Reactant | Reagent | Product |
| Ferrocene (B1249389), (chloromercurio)- | Sodium stannite (B86514) | Diferrocenylmercury |
| Ferrocene, (chloromercurio)- | Hydrazine | Diferrocenylmercury |
This transformation is typically achieved by treating (chloromercurio)ferrocene with a reducing agent, such as sodium stannite or hydrazine. These reactions proceed in good yields and provide a straightforward route to diferrocenylmercury, which itself is a useful reagent in organometallic synthesis.
Formation of Ferrocenyl-Carbon Bonds
A significant application of (chloromercurio)ferrocene lies in its ability to form new carbon-carbon bonds, thereby enabling the attachment of various organic fragments to the ferrocene scaffold. This is often accomplished through reactions with organometallic reagents or via palladium-catalyzed cross-coupling reactions.
Reactions with Organometallic Reagents:
(Chloromercurio)ferrocene can react with organolithium and Grignard reagents to yield the corresponding ferrocenyl derivatives. These reactions typically proceed via a metal-metal exchange followed by coupling.
| Reagent | Product |
| R-Li (Organolithium) | Ferrocene-R |
| R-MgX (Grignard Reagent) | Ferrocene-R |
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-mercury bond in (chloromercurio)ferrocene can participate in various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of C-C bonds.
| Reaction Type | Coupling Partner | Product |
| Stille Coupling | Organostannane (R-SnR'₃) | Ferrocene-R |
| Suzuki Coupling | Organoborane (R-B(OR)₂) | Ferrocene-R |
| Negishi Coupling | Organozinc (R-ZnX) | Ferrocene-R |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Ferrocene-C≡C-R |
These reactions offer a broad scope for the introduction of aryl, vinyl, alkyl, and alkynyl groups onto the ferrocene core.
Introduction of Various Functional Groups to the Ferrocene Core
(Chloromercurio)ferrocene serves as an excellent intermediate for introducing a variety of functional groups onto the cyclopentadienyl (B1206354) ring. The mercury moiety can be readily displaced by halogens, pseudohalogens, and other functional groups.
A common and efficient method for introducing an iodo group is the reaction of (chloromercurio)ferrocene with iodine. This reaction proceeds smoothly to give iodoferrocene in high yield.
| Reagent | Product |
| Iodine (I₂) | Iodoferrocene |
Similarly, the chloromercurio group can be replaced by a cyano group to form ferrocenecarbonitrile. This transformation can be achieved by treatment with copper(I) cyanide.
| Reagent | Product |
| Copper(I) cyanide (CuCN) | Ferrocenecarbonitrile |
Furthermore, acylation reactions can be performed to introduce acyl groups. For instance, reaction with acyl chlorides in the presence of a suitable catalyst can yield acylferrocenes.
| Reagent | Product |
| Acyl chloride (RCOCl) | Acylferrocene |
Role in Cross-Coupling Methodologies
As mentioned previously, (chloromercurio)ferrocene is a valuable substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Heck reaction , which typically involves the coupling of an unsaturated halide with an alkene, can be adapted for organomercury compounds. While less common than with organohalides, the principle of oxidative addition of the C-Hg bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination, can lead to the formation of ferrocenyl-substituted alkenes.
In Suzuki couplings , (chloromercurio)ferrocene can in principle be used as the organometallic partner, although the direct use of organoboron reagents is more prevalent. The transmetalation step from mercury to palladium is a key feature of such reactions.
The Stille coupling provides a robust method for forming C-C bonds by coupling organostannanes with organic electrophiles. (Chloromercurio)ferrocene can act as the electrophilic partner in these reactions, reacting with various organotin reagents in the presence of a palladium catalyst.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. (Chloromercurio)ferrocene can be coupled with organozinc compounds under palladium catalysis to afford a wide range of substituted ferrocenes.
Finally, the Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. (Chloromercurio)ferrocene can serve as the C(sp²) component in this reaction, leading to the synthesis of ferrocenylalkynes.
Application in Ligand Synthesis for Catalysis
The unique electronic and steric properties of the ferrocene moiety make it a privileged scaffold for the design of ligands used in asymmetric catalysis. (Chloromercurio)ferrocene serves as a key starting material for the synthesis of various chiral ferrocenyl ligands.
A prominent example is the synthesis of ferrocenyl phosphine (B1218219) ligands. The introduction of a phosphine group can be achieved by reacting (chloromercurio)ferrocene with a suitable phosphorus-containing nucleophile, often after conversion to a more reactive ferrocenyl derivative like lithioferrocene. These phosphine ligands, often chiral, are crucial components of catalysts for a variety of transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. The synthesis of planar chiral ferrocene ligands can also be achieved through methodologies that may involve intermediates derived from (chloromercurio)ferrocene.
Building Block in Complex Molecular Architectures
The rigid and redox-active nature of the ferrocene unit makes it an attractive building block for the construction of complex molecular architectures, including supramolecular assemblies and macrocycles. (Chloromercurio)ferrocene provides a convenient handle to incorporate the ferrocene moiety into these larger structures.
For instance, the ability to perform cross-coupling reactions with (chloromercurio)ferrocene allows for its integration into conjugated oligomers and polymers. These materials often exhibit interesting electrochemical and photophysical properties.
Furthermore, (chloromercurio)ferrocene can be used in the stepwise synthesis of ferrocene-containing macrocycles. By employing reactions that form new carbon-carbon or carbon-heteroatom bonds, the ferrocene unit can be linked to other molecular fragments to create large, cyclic structures with defined shapes and cavities. These macrocycles are of interest for their potential applications in host-guest chemistry, sensing, and molecular electronics.
Mechanistic Investigations of Reactions Involving Chloromercurio Ferrocene
Elucidation of Reaction Mechanisms
The mercuration of ferrocene (B1249389) is an electrophilic substitution reaction. Computational studies using density functional theory (DFT) have been employed to investigate the mechanism of this reaction. These studies suggest that the mercuration of ferrocene proceeds via an endo attack mechanism. This means the electrophile, in this case, the mercury species, attacks the cyclopentadienyl (B1206354) ring from the side of the iron atom.
In the case of substituted ferrocenes, the directing effects of the substituents play a crucial role in the regioselectivity of the mercuration. For instance, the mercuration of ferrocenyl p-tolyl sulfoxide (B87167) leads to the formation of 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene. The sulfoxide group directs the incoming mercury electrophile to the adjacent position on the cyclopentadienyl ring.
Transmetallation reactions involving (chloromercurio)ferrocene (B13791843) are also of significant mechanistic interest. For example, optically active 2-chloromercurio-1-[1-(arylimino)ethyl] ferrocenes have been synthesized through the transmetallation of optically active cyclopalladated ferrocene derivatives with metallic mercury. This reaction involves the transfer of the ferrocenyl group from palladium to mercury.
Kinetic Studies of Transformations
While detailed kinetic data for many reactions involving (chloromercurio)ferrocene are not extensively reported in the literature, some studies provide insights into reaction rates. For instance, mechanistic studies into the Sn/Hg exchange reaction have been conducted, suggesting an investigation into the rate of this transformation. The rate of cross-coupling reactions of 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene with aryl halides is influenced by factors such as the nature of the aryl halide and the reaction conditions. Generally, aryl iodides bearing electron-withdrawing groups tend to react more readily.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. In the electrophilic mercuration of ferrocene, an initial π-complex between the ferrocene and the mercury electrophile is proposed as a likely intermediate. This is followed by the formation of a sigma-complex (a Wheland-type intermediate) where the mercury is bonded to one of the carbon atoms of the cyclopentadienyl ring, breaking the aromaticity. Subsequent deprotonation then leads to the final (chloromercurio)ferrocene product.
In transmetallation reactions, the formation of bimetallic intermediates where both mercury and the other metal (e.g., palladium) are coordinated to the ferrocenyl group can be postulated. These intermediates would facilitate the transfer of the organic group from one metal to another.
Computational Support for Mechanistic Pathways
Computational chemistry, particularly density functional theory (DFT), has proven to be a valuable tool for supporting and elucidating the mechanistic pathways of reactions involving (chloromercurio)ferrocene. As mentioned earlier, DFT calculations have been instrumental in proposing the endo attack mechanism for the mercuration of ferrocene. These computational models can provide energetic profiles of the reaction pathway, including the energies of reactants, transition states, and intermediates. This information helps to determine the most favorable reaction mechanism.
For example, computational studies can be used to compare the energy barriers for different possible attack pathways (e.g., exo vs. endo) or to investigate the electronic effects of substituents on the reactivity and regioselectivity of the mercuration reaction.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Structure Determination
A definitive single-crystal X-ray diffraction study for Ferrocene (B1249389), (chloromercurio)- is not widely available in the published literature. However, the solid-state structure can be reliably inferred from the extensive crystallographic data available for unsubstituted ferrocene and other substituted ferrocenyl derivatives. esrf.frmdpi.com
The fundamental structure is that of a "sandwich" compound, where a central iron(II) ion is coordinated between two cyclopentadienyl (B1206354) (Cp) rings. esrf.fr These rings are expected to be nearly parallel, with a slight tilt angle. In the solid state, ferrocene molecules can adopt either an eclipsed or staggered conformation of the Cp rings, with the staggered conformation often being slightly more stable. esrf.fr
The (chloromercurio)- group (-HgCl) is covalently bonded to one of the carbon atoms of a single Cp ring. The geometry around the mercury atom is anticipated to be linear, as is common for di-coordinate mercury(II) compounds. The introduction of this bulky and heavy substituent is expected to influence the crystal packing arrangement, potentially leading to distinct intermolecular interactions compared to unsubstituted ferrocene.
Table 1: Predicted Structural Parameters for Ferrocene, (chloromercurio)-
| Parameter | Expected Value/Feature | Basis of Prediction |
| Coordination Geometry | "Sandwich" structure with Fe(II) between two Cp rings | Based on known ferrocene structures esrf.fr |
| Cp Ring Conformation | Staggered or near-staggered | Common for ferrocene derivatives in the solid state |
| C-Hg Bond | Covalent bond to one Cp ring | Standard for organomercury compounds |
| Cl-Hg-C Geometry | Approximately linear (≈180°) | Typical for R-Hg-X compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
While specific experimental NMR spectra for Ferrocene, (chloromercurio)- are not readily found in peer-reviewed journals, its expected ¹H and ¹³C NMR spectra can be accurately predicted based on the known spectra of ferrocene and its derivatives. magritek.comresearchgate.net The substitution on one Cp ring breaks the magnetic equivalence of the protons and carbons, leading to a more complex spectrum than that of unsubstituted ferrocene, which famously shows a single sharp peak in its ¹H NMR spectrum at approximately 4.16 ppm. magritek.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the unsubstituted and substituted Cp rings.
Unsubstituted Cp Ring: The five equivalent protons (H₅) should give rise to a sharp singlet. This signal would serve as a convenient internal reference, integrating to five protons.
Substituted Cp Ring: The four protons on this ring are no longer equivalent. They are expected to appear as two distinct multiplets, each integrating to two protons. These correspond to the protons on the carbons adjacent (ortho) and once removed (meta) from the point of substitution. Due to the electron-withdrawing effect of the -HgCl group, these signals are predicted to be shifted downfield (to a higher ppm value) relative to the signal of unsubstituted ferrocene.
¹³C NMR Spectroscopy: The carbon NMR spectrum would also reflect the molecular asymmetry.
Unsubstituted Cp Ring: The five equivalent carbon atoms are expected to produce a single resonance signal.
Substituted Cp Ring: Three distinct signals are predicted for the five carbons of this ring: one for the ipso-carbon directly bonded to the mercury atom, which would be significantly shifted; one for the two equivalent ortho-carbons; and one for the two equivalent meta-carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ferrocene, (chloromercurio)-
| Nucleus | Ring | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Unsubstituted | C₆-C₁₀ | ~4.2 | Singlet |
| Substituted | C₂, C₅ (ortho) | >4.2 | Multiplet (Apparent Triplet) | |
| Substituted | C₃, C₄ (meta) | >4.2 | Multiplet (Apparent Triplet) | |
| ¹³C | Unsubstituted | C₆-C₁₀ | ~68-70 | - |
| Substituted | C₁ (ipso) | Shifted significantly from other Cp carbons | - | |
| Substituted | C₂, C₅ (ortho) | Distinct from meta and ipso carbons | - | |
| Substituted | C₃, C₄ (meta) | Distinct from ortho and ipso carbons | - |
Mass Spectrometry (MS) Techniques for Molecular Identification
Mass spectrometry provides definitive information on the molecular weight and elemental composition of Ferrocene, (chloromercurio)-. The NIST WebBook confirms its molecular formula as C₁₀H₉ClFeHg and a molecular weight of 421.07 g/mol . nist.gov
In an electron ionization (EI) mass spectrum, the most prominent feature would be the molecular ion peak (M⁺). This peak would appear as a complex cluster of signals due to the rich isotopic distributions of mercury (seven major isotopes), iron (four isotopes), and chlorine (²⁹Cl and ³¹Cl). The most intense peak in this cluster would correspond to the ion containing the most abundant isotopes of each element.
The fragmentation pattern is typically dominated by the weakest bonds in the molecule. For Ferrocene, (chloromercurio)-, the C-Hg bond is expected to be the most labile. Cleavage of this bond would lead to two primary fragmentation pathways:
Formation of the ferrocenyl cation ([C₁₀H₉Fe]⁺).
Formation of the chloromercurio cation ([HgCl]⁺).
The ferrocenyl cation would likely be a very prominent peak in the spectrum. Further fragmentation of the ferrocenyl cation, such as the loss of the iron atom to give the cyclopentadienyl ligand cation, is also possible.
Table 3: Key Ions Expected in the Mass Spectrum of Ferrocene, (chloromercurio)-
| Ion | Formula | Approximate m/z (most abundant isotopes) | Significance |
| Molecular Ion | [C₁₀H₉ClFeHg]⁺ | 421 | Confirms molecular weight |
| Ferrocenyl Cation | [C₁₀H₉Fe]⁺ | 185 | Indicates loss of -HgCl group |
| Chloromercurio Cation | [HgCl]⁺ | 237 | Indicates cleavage of C-Hg bond |
| Ferrocene Cation | [C₁₀H₁₀Fe]⁺ | 186 | Possible from rearrangement/H-abstraction |
| Iron Cation | [Fe]⁺ | 56 | Loss of both Cp rings |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the bonding structure of the molecule through its characteristic molecular vibrations. An infrared (IR) spectrum for this compound is available from the NIST database. nist.gov
The IR spectrum is characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations of the Cp rings typically appear just above 3000 cm⁻¹.
C=C Stretching: The "ring breathing" modes and other C=C stretching vibrations within the Cp rings occur in the 1400-1500 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending modes give rise to characteristic absorptions around 1000-1100 cm⁻¹ and 800-850 cm⁻¹, respectively. The presence of the substituent on one ring is expected to result in a more complex pattern in this region compared to the simple spectrum of unsubstituted ferrocene.
Ring-Metal Vibrations: A key vibration is the asymmetric ring-Fe-ring stretch, which appears at a low frequency, typically below 500 cm⁻¹.
C-Hg and Hg-Cl Vibrations: The C-Hg and Hg-Cl stretching vibrations are expected at very low frequencies, typically below 400 cm⁻¹, in the far-infrared region.
The Raman spectrum, while not explicitly found, would be complementary to the IR spectrum. Symmetric vibrations, such as the symmetric ring-Fe-ring stretch, which are weak or forbidden in the IR, would be expected to show strong signals in the Raman spectrum.
Table 4: Principal Infrared Absorption Bands for Ferrocene, (chloromercurio)-
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100 | Aromatic C-H Stretch (Cp rings) |
| ~1410 | Asymmetric C=C Stretch (Ring Breathing) |
| ~1100 | Symmetric C=C Stretch (Ring Breathing) |
| ~1000 | C-H In-Plane Bend |
| ~820 | C-H Out-of-Plane Bend |
| <500 | Asymmetric Ring-Fe Stretch, Ring Tilt |
| <400 | C-Hg and Hg-Cl Stretch |
Electrochemical Studies of the Compound's Fundamental Behavior
The fundamental electrochemical behavior of Ferrocene, (chloromercurio)- is dictated by the highly stable and well-characterized redox chemistry of the ferrocene core. researchgate.net Ferrocene and its derivatives undergo a chemically and electrochemically reversible one-electron oxidation, converting the iron(II) center to an iron(III) center, forming the corresponding ferrocenium (B1229745) cation. uv.es
This process can be observed using techniques like cyclic voltammetry, which typically shows a pair of oxidation (anodic) and reduction (cathodic) peaks with a peak-to-peak separation (ΔEₚ) close to the theoretical value of 59/n mV (where n=1) for a reversible process. uv.es
The formal potential (E°') of the Fe(II)/Fe(III) redox couple is highly sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. researchgate.net
Electron-donating groups stabilize the resulting ferrocenium cation, making the oxidation easier and shifting the potential to less positive (more cathodic) values.
Electron-withdrawing groups destabilize the ferrocenium cation, making the iron center more difficult to oxidize. This shifts the potential to more positive (more anodic) values compared to unsubstituted ferrocene.
The (chloromercurio)- group is strongly electron-withdrawing due to the electronegativity of both mercury and chlorine. Therefore, it is predicted that the oxidation potential of Ferrocene, (chloromercurio)- will be significantly more positive than that of unsubstituted ferrocene. This anodic shift provides a quantitative measure of the electronic influence of the substituent on the ferrocene moiety.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of ferrocene (B1249389) and its derivatives. researchgate.netrsc.orgmdpi.comnih.gov For Ferrocene, (chloromercurio)-, such calculations would provide critical insights into the influence of the chloromercurio (-HgCl) substituent on the electronic environment of the ferrocene moiety.
The introduction of the -HgCl group onto one of the cyclopentadienyl (B1206354) (Cp) rings is expected to significantly perturb the electron density distribution. The mercury atom, being a heavy element, introduces relativistic effects that can be accounted for in advanced computational models. The electronegativity and bonding characteristics of the Hg-Cl and Hg-C bonds would alter the charge distribution on the substituted Cp ring.
DFT calculations would typically reveal the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In ferrocene, the HOMO is primarily centered on the iron atom with significant contributions from the Cp rings. The presence of the electron-withdrawing chloromercurio group is anticipated to lower the energy of the HOMO, thereby increasing the ionization potential and oxidation potential of the molecule compared to unsubstituted ferrocene.
Natural Bond Orbital (NBO) analysis, a common computational tool, could be employed to quantify the charge distribution and analyze the nature of the bonding between the ferrocenyl group and the chloromercurio substituent. This would provide a detailed picture of the covalent and electrostatic interactions at play.
Computational Modeling of Reactivity and Stability
The reactivity of the cyclopentadienyl rings in ferrocene towards electrophilic substitution is a key characteristic. The -HgCl substituent is expected to act as a deactivating group, reducing the electron density of the Cp ring to which it is attached and thus making it less susceptible to electrophilic attack. Computational models can quantify this effect by calculating electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule.
Furthermore, computational methods can be used to model reaction pathways and transition states for various reactions involving Ferrocene, (chloromercurio)-. For instance, its utility as a precursor in transmetalation reactions to introduce other functional groups is well-documented in synthetic chemistry. researchgate.netresearchgate.netdoi.org Theoretical calculations could elucidate the mechanisms of these reactions, providing valuable information on reaction kinetics and thermodynamics.
Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural verification. For Ferrocene, (chloromercurio)-, DFT calculations can be employed to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netajol.inforesearchgate.netscispace.comanadolu.edu.tr
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of modern computational methods. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. While calculated spectra for Ferrocene, (chloromercurio)- are not published, experimental data for the closely related 1-(bromomercurio)ferrocene provides a valuable reference for what would be expected. iucr.org The presence of the heavy mercury atom would significantly influence the chemical shifts of the carbons and protons on the substituted Cp ring.
| Nucleus | Experimental Chemical Shift (ppm) for 1-(bromomercurio)ferrocene iucr.org | Predicted Chemical Shift Range for Ferrocene, (chloromercurio)- (Qualitative Estimate) |
|---|---|---|
| ¹H (unsubstituted Cp ring) | 4.19 (s, 5H) | ~4.2 ppm (singlet) |
| ¹H (substituted Cp ring) | 4.41 (t, 2H), 4.15 (t, 2H) | Two pseudo-triplets between 4.1 and 4.5 ppm |
| ¹³C (unsubstituted Cp ring) | 68.9 | ~69 ppm |
| ¹³C (substituted Cp ring, CH) | 74.6, 71.2 | ~70-75 ppm |
| ¹³C (substituted Cp ring, C-Hg) | Not observed | Expected to be significantly downfield and potentially broad |
IR Spectroscopy: The vibrational frequencies in the IR spectrum correspond to the different modes of molecular vibration. Computational software can calculate these frequencies and their corresponding intensities after a geometry optimization. For Ferrocene, (chloromercurio)-, the calculated IR spectrum would show characteristic peaks for the ferrocene backbone, as well as vibrations associated with the C-Hg and Hg-Cl bonds. These predicted spectra can be instrumental in identifying the compound and confirming its structure.
Future Research Directions and Challenges
Development of More Efficient and Selective Synthetic Methods
While established methods for the synthesis of (chloromercurio)ferrocene (B13791843) exist, future research could focus on developing more efficient and selective synthetic protocols. Current methods often involve the direct mercuration of ferrocene (B1249389) with mercury(II) salts, which can sometimes lead to mixtures of mono- and polysubstituted products.
Future investigations could explore:
Directed Mercuration: Utilizing directing groups on the ferrocene scaffold could enable regioselective mercuration at specific positions, providing access to isomers that are difficult to obtain through direct electrophilic substitution.
Flow Chemistry Approaches: Continuous flow reactors could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and selectivities while minimizing operator exposure to mercury compounds.
A comparative overview of existing and potential future synthetic methods is presented in Table 1.
| Method | Reagents | Advantages | Disadvantages | Future Development |
| Direct Mercuration | Ferrocene, Mercury(II) Acetate (B1210297), then a chloride source | Relatively straightforward, well-established | Can produce mixtures of mono- and polysubstituted products, uses stoichiometric mercury | Development of milder and more selective mercurating agents |
| Catalytic Mercuration | Ferrocene, Mercury(II) salt (catalytic), Oxidant | Reduced mercury usage, potentially higher selectivity | Catalyst development is challenging | Exploration of various metal catalysts and reaction conditions |
| Directed Mercuration | Substituted Ferrocene, Mercury(II) salt | High regioselectivity | Requires pre-functionalization of the ferrocene starting material | Design of new directing groups and optimization of reaction conditions |
| Flow Chemistry | Ferrocene, Mercury(II) salt | Enhanced safety, better process control, potential for higher yields | Requires specialized equipment | Integration with in-line purification and analysis |
Exploration of Novel Reactivity Patterns
The primary utility of (chloromercurio)ferrocene lies in its transmetalation reactions to generate other ferrocene derivatives. However, there is scope to explore novel reactivity patterns beyond these established transformations.
Future research could focus on:
Reactions with Electrophiles: A systematic study of the reactivity of the carbon-mercury bond in (chloromercurio)ferrocene towards a wider range of electrophiles could uncover new synthetic pathways. This could include reactions with sources of halogens, acylating agents, and other carbon electrophiles under various conditions.
Oxidative Addition Chemistry: Investigating the oxidative addition of the C-Hg bond to low-valent transition metal complexes could open up new avenues for catalytic cross-coupling reactions and the synthesis of novel organometallic structures.
Radical Reactions: Exploring the potential for homolytic cleavage of the C-Hg bond to generate ferrocenyl radicals could provide access to new types of ferrocene-containing molecules through radical-mediated processes.
Expansion of Synthetic Scope in Organic and Organometallic Chemistry
(Chloromercurio)ferrocene is a valuable precursor for a variety of functionalized ferrocenes. Expanding its synthetic scope will continue to be a key area of research.
Key areas for expansion include:
Palladium-Catalyzed Cross-Coupling Reactions: While the use of organomercurials in palladium-catalyzed cross-coupling is known, further exploration of different coupling partners (e.g., alkynes, amines, phosphines) and the development of more efficient and versatile catalytic systems are warranted. This would provide straightforward access to a wide array of substituted ferrocenes.
Synthesis of Ferrocene-Containing Polymers and Materials: (Chloromercurio)ferrocene can serve as a monomer or a precursor to monomers for the synthesis of ferrocene-containing polymers. Future work could focus on developing new polymerization methodologies to create materials with tailored electronic, optical, or magnetic properties.
Access to Heteroatom-Substituted Ferrocenes: The transmetalation of (chloromercurio)ferrocene with main group elements can provide routes to ferrocenes substituted with elements such as boron, silicon, and phosphorus. These compounds are valuable as ligands in catalysis and as building blocks for advanced materials.
Table 2 summarizes some of the key transformations of (chloromercurio)ferrocene and potential areas for future development.
| Reaction Type | Reagents | Product Class | Future Research Focus |
| Transmetalation | Organolithium or Grignard reagents | Lithio- or Grignard-ferrocenes | Development of more functional group tolerant transmetalation protocols |
| Palladium-Catalyzed Cross-Coupling | Boronic acids, alkynes, etc. with a Pd catalyst | Aryl-, alkynyl-ferrocenes, etc. | Expansion to new coupling partners and development of more active catalysts |
| Halogenation | Iodine, Bromine | Iodo- and Bromoferrocene (B1143443) | Optimization of reaction conditions for high yields and selectivity |
| Acylation | Acyl chlorides with a Lewis acid | Acylferrocenes | Exploration of milder and more selective acylation methods |
Addressing Challenges in the Context of Mercury-Based Reagent Chemistry
The most significant challenge associated with the use of (chloromercurio)ferrocene is the inherent toxicity of mercury and its compounds. This presents considerable hurdles in terms of handling, safety, and environmental impact.
Future efforts must address the following challenges:
Development of Safer Alternatives: A primary goal for the future is the development of synthetic equivalents to (chloromercurio)ferrocene that avoid the use of mercury. This could involve the use of other organometallic reagents, such as those based on zinc, tin, or boron, or the development of direct C-H functionalization methods that bypass the need for a pre-installed metal.
Waste Minimization and Remediation: For reactions where mercury-based reagents are unavoidable, the development of efficient methods for mercury capture and waste remediation is crucial. This includes designing processes that minimize mercury-containing waste streams and developing effective techniques for removing mercury from reaction products and effluents.
Improved Handling and Safety Protocols: Strict adherence to and continuous improvement of safety protocols for handling highly toxic mercury compounds are paramount. This includes the use of appropriate personal protective equipment, dedicated work areas, and specialized waste disposal procedures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (chloromercurio)ferrocene derivatives, and what experimental precautions are critical during synthesis?
- Methodological Answer : The synthesis of 1,1'-dichloromercuriferrocene involves treating dichloromercuriferrocene with ethanolic NaI or aqueous Na₂SO₃ to yield polymeric mercury-bridged ferrocene structures. Key precautions include using inert atmospheres to avoid mercury oxidation and rigorous control of stoichiometry to minimize side products like monosubstituted ferrocenes. Safety protocols for handling mercury compounds, such as glovebox use and waste disposal in approved facilities, are essential .
- Safety Considerations : Refer to SDS guidelines for ferrocene derivatives, including wearing PPE (gloves, lab coats) and using fume hoods to mitigate exposure risks .
Q. How can researchers safely handle and store (chloromercurio)ferrocene compounds given their toxicity profile?
- Risk Mitigation : Mercury-containing organometallics require storage in sealed, labeled containers under inert gas. Use secondary containment to prevent spills. Emergency procedures include immediate skin decontamination with water and EDTA solutions for mercury chelation .
- Documentation : Maintain a hazard logbook aligned with OSHA standards (29 CFR 1910.1200) to track exposure incidents and disposal records .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in mercury-bridged ferrocene complexes?
- Analytical Workflow :
- IR Spectroscopy : Differentiates D5d and D5h conformers via Fe-Hg stretching modes (observed at 450–500 cm⁻¹) .
- NMR : <sup>199</sup>Hg NMR detects mercury coordination environments, with chemical shifts indicating heteroannular vs. homoannular bridging .
- Mass Spectrometry : High-resolution MS confirms oligomeric structures (e.g., [(C10H5FeHg)x]) and fragmentation patterns .
- Case Study : In Rausch et al. (1963), mass spectral data revealed dimeric and trimeric mercury bridges, validated by elemental analysis .
Q. How should researchers address contradictions in reactivity data between (chloromercurio)ferrocene and other organomercurials?
- Hypothesis Testing :
Comparative Kinetics : Measure reaction rates of Hg-C bond cleavage using nucleophiles (e.g., NaI) under controlled conditions.
Computational Modeling : Use DFT calculations to compare bond dissociation energies (BDEs) of Hg-Fe vs. Hg-aryl bonds.
- Data Reconciliation : Discrepancies may arise from steric effects in ferrocene’s cyclopentadienyl rings or electron donation from Fe, which stabilize Hg centers. Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Q. What computational frameworks are suitable for modeling the electronic structure of (chloromercurio)ferrocene?
- Recommended Approaches :
- Energy Decomposition Analysis (EDA) : Quantifies intramolecular interactions (e.g., Fe → Hg charge transfer) using software like ADF .
- Excess Orbital Energy Spectrum (EOES) : Identifies d-electron contributions from Fe to Hg coordination, aiding in predicting redox behavior .
- Validation : Cross-reference computational results with XANES (X-ray Absorption Near-Edge Structure) data to confirm Fe oxidation states .
Methodological & Literature Review Questions
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on (chloromercurio)ferrocene?
- Framework Application :
- Novelty : Explore understudied applications, such as mercury-bridged ferrocenes as redox sensors.
- Feasibility : Prioritize small-scale syntheses (<10 mg) to reduce mercury waste.
- Ethical Compliance : Adhere to institutional protocols for heavy metal disposal and animal testing (if applicable) .
Q. What strategies ensure reproducibility when replicating historical syntheses of mercury-ferrocene complexes?
- Best Practices :
- Literature Cross-Validation : Compare methods from Rausch (1963) with modern protocols (e.g., Schlenk techniques) .
- Data Archiving : Publish detailed reaction logs, including failed attempts, in open-access repositories (e.g., Zenodo) .
Data Presentation Guidelines
| Parameter | Example Values for (Chloromercurio)ferrocene | Source |
|---|---|---|
| Hg-Fe Bond Length (Å) | 2.65–2.75 (calculated DFT) | |
| IR Fe-Hg Stretch (cm⁻¹) | 460–485 | |
| <sup>199</sup>Hg NMR Shift (ppm) | −1200 to −1500 (heteroannular) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
